molecular formula C13H17ClN2O B2394884 2-chloro-N-cycloheptylpyridine-3-carboxamide CAS No. 352681-97-1

2-chloro-N-cycloheptylpyridine-3-carboxamide

Cat. No.: B2394884
CAS No.: 352681-97-1
M. Wt: 252.74
InChI Key: YZYJTVUVAJJCOB-UHFFFAOYSA-N
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Description

2-chloro-N-cycloheptylpyridine-3-carboxamide is a chemical compound with the molecular formula C13H17ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cycloheptylpyridine-3-carboxamide typically involves the chlorination of pyridine-3-carboxamide followed by the introduction of the cycloheptyl group. One common method involves the reaction of pyridine-3-carboxamide with thionyl chloride to form 2-chloropyridine-3-carboxamide. This intermediate is then reacted with cycloheptylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cycloheptylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

2-chloro-N-cycloheptylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-cycloheptylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclohexylpyridine-3-carboxamide
  • 2-chloro-N-cyclopentylpyridine-3-carboxamide
  • 2-chloro-N-cyclooctylpyridine-3-carboxamide

Uniqueness

2-chloro-N-cycloheptylpyridine-3-carboxamide is unique due to its specific cycloheptyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-cycloheptylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-11(8-5-9-15-12)13(17)16-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYJTVUVAJJCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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